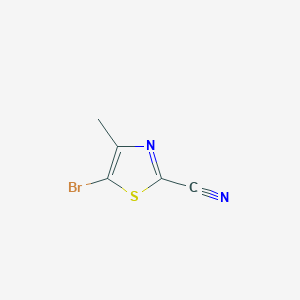

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile is a chemical compound with the molecular formula C5H3BrN2S. It is a solid substance . It is involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another study reported the synthesis of a similar compound, where the yield was 2.54 g (97%), and the melting point was 230–232 °C .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to various products. For instance, one study reported that compounds similar to this compound demonstrated satisfactory potent xanthine oxidase inhibitory activities .

Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 74-75 °C . Its molecular weight is 203.06 .

科学的研究の応用

Synthesis and Structural Analysis

- Coordinated Compliance of Exchange Rules : Research on dihydrofuran carbonitrile derivatives, including compounds related to 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile, has demonstrated the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. These compounds were synthesized and analyzed, showing isomorphous and isostructural properties as confirmed by X-ray crystallography and Hirshfeld surface analysis. The global reactivity parameters were assessed, and drug-likedness studies were conducted via molecular docking analysis, comparing binding affinities with standard drugs like fluconazole (Rajni Swamy et al., 2020).

Chemical Transformations

- Regioselective Hydrodehalogenation : The regioselective hydrodehalogenation of dihaloisothiazole-4-carbonitriles to produce haloisothiazole-4-carbonitriles has been explored. This process involves treating 3,5-dibromoisothiazole-4-carbonitrile with reducing agents to selectively remove bromine atoms, yielding compounds with potential for further chemical modifications (Ioannidou & Koutentis, 2011).

Catalytic Applications and Reactions

- Suzuki Coupling Reactions : The regiospecific Suzuki coupling of dichloroisothiazole-4-carbonitrile has been achieved, leading to chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles. This method was optimized for various conditions, showcasing the utility of such compounds in forming arylated products under catalytic conditions (Christoforou et al., 2003).

作用機序

Target of Action

Thiazole derivatives are known to have diverse biological activities and can interact with multiple targets. For instance, some thiazole compounds have been found to have antimicrobial, antifungal, antiviral, and antitumor properties .

Mode of Action

The exact mode of action can vary depending on the specific thiazole compound and its targets. Some thiazole compounds work by interacting with enzymes or receptors, thereby altering their function .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some thiazole-based antitumor drugs work by interfering with DNA replication or protein synthesis .

Result of Action

The molecular and cellular effects of thiazole compounds depend on their specific targets and mode of action. For example, thiazole-based antitumor drugs can lead to cell death by causing DNA damage .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been found to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid substance and is stored under inert gas (nitrogen or Argon) at 2-8°C .

Dosage Effects in Animal Models

It is known that the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

特性

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-5(6)9-4(2-7)8-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOVRWQIWSSXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B2609912.png)

![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)

![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)